molecular formula C4H7ClN6O B12797397 2-Tetrazoline-1-carboxamide, N-(2-chloroethyl)-5-imino- CAS No. 102339-11-7

2-Tetrazoline-1-carboxamide, N-(2-chloroethyl)-5-imino-

Cat. No.: B12797397
CAS No.: 102339-11-7
M. Wt: 190.59 g/mol
InChI Key: ADOXSTLMWXMWLZ-UHFFFAOYSA-N
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Description

The molecule contains a tetrazoline core (a five-membered ring with four nitrogen atoms) substituted with a carboxamide group and an N-(2-chloroethyl) side chain. Such structural motifs are common in anticancer agents, particularly nitrosoureas and alkylating agents, which are well-documented in the evidence .

Properties

CAS No.

102339-11-7

Molecular Formula

C4H7ClN6O

Molecular Weight

190.59 g/mol

IUPAC Name

5-amino-N-(2-chloroethyl)tetrazole-1-carboxamide

InChI

InChI=1S/C4H7ClN6O/c5-1-2-7-4(12)11-3(6)8-9-10-11/h1-2H2,(H,7,12)(H2,6,8,10)

InChI Key

ADOXSTLMWXMWLZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)N1C(=NN=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU, Lomustine) and other nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea , BCNU). Key differences include:

  • Core Structure : Nitrosoureas feature a nitrosourea backbone, whereas the target compound has a tetrazoline ring.
  • Reactive Moieties : Both classes contain 2-chloroethyl groups, which are critical for alkylating DNA (e.g., forming DNA crosslinks) . However, nitrosoureas also undergo hydrolysis to generate isocyanates, enabling carbamoylation of proteins .

Mechanisms of Action

  • Alkylation : The 2-chloroethyl group in both nitrosoureas and the target compound likely mediates alkylation of DNA bases (e.g., guanine N7), disrupting replication .
  • Carbamoylation: Unique to nitrosoureas, this process modifies proteins (e.g., glutathione reductase) via isocyanate intermediates, enhancing cytotoxicity but also toxicity . The tetrazoline derivative may lack this dual mechanism unless its imino group participates in similar reactions.

Physicochemical Properties and Pharmacokinetics

Table 1: Comparative Properties of 2-Chloroethyl-Containing Compounds
Property 2-Tetrazoline-1-carboxamide (Inferred) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
Lipophilicity Moderate (tetrazoline polar) High (logP ~2.5) Moderate (logP ~1.8)
Solubility Low aqueous solubility Lipid-soluble Moderate lipid solubility
Chemical Stability Stable under acidic conditions Rapid hydrolysis in plasma (t₁/₂ ~5 min) Similar to CCNU
CNS Penetration Limited data High (CSF:plasma ratio = 3:1) Moderate

Key Research Findings

  • Alkylating vs. Carbamoylating Activity: In nitrosoureas, alkylating activity correlates with L1210 cell kill, while carbamoylating activity increases toxicity . For the tetrazoline derivative, alkylation would dominate its mechanism unless the imino group forms reactive intermediates.
  • Metabolism : Nitrosoureas degrade into cyclohexylamine and isocyanates, detected in rodent studies . The tetrazoline compound’s metabolism remains speculative but may involve cleavage of the chloroethyl group or tetrazoline ring oxidation.

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